molecular formula C10H8N2O3 B083775 (4-Oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 14663-53-7

(4-Oxo-4H-quinazolin-3-yl)-acetic acid

カタログ番号: B083775
CAS番号: 14663-53-7
分子量: 204.18 g/mol
InChIキー: BBBICQPTZBHLBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid typically involves the reaction of quinazoline derivatives with acetic acid or its derivatives. One common method includes the condensation of 2-aminobenzamide with glyoxylic acid under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often require a catalyst, such as copper acetate, and are carried out under reflux.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

化学反応の分析

Types of Reactions: (4-Oxo-4H-quinazolin-3-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Quinazoline-3-oxide derivatives
  • Dihydroquinazoline derivatives
  • Halogenated or nitrated quinazoline derivatives

科学的研究の応用

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.

Medicinal Chemistry

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is primarily investigated for its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that these compounds can effectively inhibit the Epidermal Growth Factor Receptor (EGFR), a target in many cancers .

PROTAC Development

This compound serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade specific proteins involved in disease pathways. The ability to target and degrade proteins offers a novel approach for cancer treatment by exploiting the ubiquitin-proteasome system .

Anticancer Activity

Research has demonstrated significant cytotoxic effects against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancers (NCI-H23). For example, certain derivatives showed up to five times more potency than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been shown to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Antiallergic Effects

Certain substituted derivatives have demonstrated strong antiallergic effects in preclinical models, indicating potential therapeutic applications for allergic conditions.

Nootropic and Antihypoxic Effects

Research has also explored the nootropic effects of quinazoline derivatives, suggesting their potential in cognitive enhancement and protection against hypoxic conditions.

Case Studies and Research Findings

Study ReferenceFindings
Eight compounds derived from quinazoline showed significant cytotoxicity against human cancer cell lines, with some activating caspases effectively.
Quinazoline derivatives exhibited potent inhibitory activity against multiple tyrosine kinases (CDK2, HER2, EGFR), highlighting their therapeutic potential in cancer treatment.
A green chemistry approach was utilized for synthesizing quinazolinones, demonstrating environmentally friendly methods for producing biologically active compounds.

作用機序

The mechanism of action of (4-Oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison: (4-Oxo-4H-quinazolin-3-yl)-acetic acid is unique due to its specific acetic acid moiety, which can influence its biological activity and solubility compared to other quinazoline derivatives. This structural difference can result in varying degrees of potency and selectivity in its biological applications .

生物活性

(4-Oxo-4H-quinazolin-3-yl)-acetic acid, also known as 2-(4-oxoquinazolin-3-yl)acetic acid, is a compound with significant biological activity, particularly in the context of drug design and therapeutic applications. This compound has been investigated for its potential as a PROTAC linker and its various pharmacological properties, including anti-cancer and anti-inflammatory activities.

  • Molecular Formula : C10_{10}H8_{8}N2_2O3_3
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 14663-53-7
  • Boiling Point : 444.6°C at 760 mmHg

This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach in drug development for diseases such as cancer .

Anticancer Activity

Research has shown that quinazoline derivatives, including this compound, exhibit potent anticancer properties. These compounds are known to inhibit the activity of tyrosine kinases, which play a critical role in tumorigenesis. For instance, quinazoline derivatives have been identified as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers .

Antiallergic Activity

In studies involving substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, it was found that certain derivatives exhibited strong antiallergic effects in rat models. The presence of specific substituents significantly enhanced their potency in passive cutaneous anaphylaxis tests .

Nootropic and Antihypoxic Effects

Quinazoline derivatives have also been explored for their nootropic (cognitive enhancement) and antihypoxic (protection against low oxygen levels) activities. These compounds demonstrated a spectrum of psychotropic effects that may surpass traditional medications used for cognitive disorders .

Research Findings and Case Studies

StudyFindings
An S et al., 2018Identified the role of PROTACs in targeted protein degradation, highlighting the effectiveness of this compound as a linker .
PubMed StudyEvaluated various substituted quinazoline derivatives for antiallergic activity; specific modifications led to increased efficacy .
Nature StudyInvestigated antiproliferative effects on cancer cell lines; compounds showed dose-dependent apoptotic effects .

特性

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBICQPTZBHLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352567
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-53-7
Record name 4-Oxo-3(4H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14663-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Customer
Q & A

Q1: What is the significance of studying (4-oxoquinazolin-3(4H)-yl)acetic acid in the context of USP5?

A1: USP5 is a deubiquitinase, an enzyme that removes ubiquitin tags from proteins. This process plays a crucial role in regulating various cellular processes, including protein degradation and signaling pathways. While the provided abstracts don't delve into the specific biological effects, the research focuses on understanding how (4-oxoquinazolin-3(4H)-yl)acetic acid interacts with the zinc-finger ubiquitin binding domain of USP5. [, ] This interaction could potentially modulate USP5's activity, offering insights into novel ways to manipulate its function for therapeutic purposes. Further research is needed to explore the downstream effects of this interaction and its potential implications.

Q2: What information do the research papers provide about the structure of the USP5 zinc-finger ubiquitin binding domain in complex with (4-oxoquinazolin-3(4H)-yl)acetic acid?

A2: One of the research papers presents the X-ray diffraction data obtained from crystals of the USP5 zinc-finger ubiquitin binding domain co-crystallized with (4-oxoquinazolin-3(4H)-yl)acetic acid. [] This data is crucial for determining the three-dimensional structure of the complex and understanding the specific interactions between the compound and the amino acid residues within the binding site. Analyzing this structural information can reveal key molecular interactions that contribute to binding affinity and specificity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。